molecular formula C21H22BrN3O4S B3018087 4-(4-bromophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine CAS No. 862739-59-1

4-(4-bromophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine

Cat. No. B3018087
CAS RN: 862739-59-1
M. Wt: 492.39
InChI Key: YCVWJPHPKWMCJS-UHFFFAOYSA-N
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Description

The compound 4-(4-bromophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine is a multifaceted molecule that likely exhibits a range of chemical properties and reactivity due to the presence of various functional groups such as a sulfonyl moiety, a bromophenyl group, a morpholine ring, and an oxazole ring. The molecule can be envisioned as a potential intermediate in pharmaceutical synthesis or as a scaffold for drug development due to the presence of these pharmacophore elements.

Synthesis Analysis

The synthesis of compounds similar to the one often involves the formation of heterocyclic structures, which can be achieved through the use of bromoethylsulfonium salts. These salts react with amino alcohols to form six- and seven-membered rings, including morpholines, in good-to-excellent yields . The process involves the generation of a vinyl sulfonium salt followed by annulation. Additionally, sulfinamides have been used as amine protecting groups to convert amino alcohols into morpholines. A double sulfinylation/hydrolysis strategy is employed to selectively synthesize monoprotected N-sulfinyl amino alcohols, which then react with bromoethyldiphenylsulfonium triflate to yield protected morpholines .

Molecular Structure Analysis

The molecular structure of the compound is likely complex, with multiple rings and substituents. The presence of a bromophenyl group suggests potential for electrophilic aromatic substitution reactions, while the morpholine and oxazole rings indicate the possibility of nucleophilic attacks at these heterocyclic structures. The sulfonyl group could play a role in the stabilization of intermediates during the synthesis or in the binding of the compound to biological targets.

Chemical Reactions Analysis

The bromophenyl group in the compound is a reactive site that can participate in further chemical transformations. For instance, the synthesis of 4-bromo-1,2-dihydroisoquinolines from related structures involves the formation of a bromonium ylide intermediate, which is generated by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene . This type of reactivity could be relevant for the compound , as it also contains a bromophenyl moiety.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the molecule's solubility, stability, and reactivity would be influenced by its functional groups. The sulfonyl group could enhance solubility in polar solvents, the bromophenyl group could make the compound susceptible to nucleophilic substitution reactions, and the heterocyclic rings could contribute to the molecule's stability and potential for forming hydrogen bonds.

Scientific Research Applications

Annulation Agent for Heterocyclic Compounds

4-(4-bromophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine and related compounds play a significant role as annulation agents in the synthesis of various heterocyclic compounds. For instance, the reaction of bromoethylsulfonium salt with aminoalcohols leads to the formation of six- and seven-membered rings, such as morpholines and benzoxazepines, in good-to-excellent yields (Yar, McGarrigle, & Aggarwal, 2009).

Synthesis of Antimicrobial Compounds

Compounds similar to this compound are used in the synthesis of antimicrobial agents. For example, new 1,2,4-triazole derivatives have been synthesized, displaying moderate to significant activities against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Catalysis in Organic Synthesis

These compounds are also utilized in catalytic processes to synthesize highly functionalized heterocycles. An example is the synthesis of 4-bromo-1,2-dihydroisoquinolines using a rhodium catalyst, which demonstrates the compound's role in facilitating complex organic reactions (He et al., 2016).

Synthesis of Morpholine Derivatives

Furthermore, the compound under discussion is instrumental in synthesizing various morpholine derivatives. These derivatives, like morpholines and piperazines, are synthesized using α-phenylvinylsulfonium salts, showcasing the compound's versatility in creating pharmacologically relevant structures (Matlock et al., 2015).

Inhibitors of Enzymatic Activities

Additionally, derivatives of this compound have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases. Such studies are crucial in understanding these compounds' biological activities and potential therapeutic applications (Bilginer et al., 2020).

Application in Drug Synthesis

The compound and its derivatives are also employed in synthesizing drugs like antidepressants, highlighting their role in pharmaceutical chemistry (Fritz et al., 2011).

properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O4S/c22-17-6-8-18(9-7-17)30(26,27)21-20(23-10-11-25-12-14-28-15-13-25)29-19(24-21)16-4-2-1-3-5-16/h1-9,23H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVWJPHPKWMCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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